molecular formula C4H6N4O2 B045398 (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 143832-52-4

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No. B045398
CAS RN: 143832-52-4
M. Wt: 142.12 g/mol
InChI Key: ONMNOXQLJYNSKN-UHFFFAOYSA-N
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Description

“(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide) .


Synthesis Analysis

A common method for the synthesis of “(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to generate the related triazole derivatives, and finally acid hydrolysis to obtain the final product .


Molecular Structure Analysis

The molecular formula of “(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” is C4H6N4O2 . The InChI code is 1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) .


Physical And Chemical Properties Analysis

“(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” has a molecular weight of 142.12 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including those related to the compound , have been studied for their potential as anticancer agents . For instance, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .

Antibiotics

The compound can be used for preparing antibiotics . This is due to the extensive study of aminoazolecarboxylic acids, which includes the compound , for their capability to form heteroaromatic oligoamides and affect gene expression .

Synthesis of Biologically Active Substances

In addition to antibiotics, the compound can also be used for preparing biologically active and energy-rich substances . This is again due to the ability of aminoazolecarboxylic acids to form heteroaromatic oligoamides .

Antiproliferative Activity

A study synthesized seventeen novel 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds from the abundant and naturally renewable longifolene . The in vitro cytotoxicity of the synthesized compounds was evaluated against five human cancer cell lines, i.e., T-24, MCF-7, HepG2, A549, and HT-29 . Some of these compounds exhibited better and more broad-spectrum anticancer activity against almost all the tested cancer cell lines .

Synthesis of Energy-Rich Substances

The compound can be used in the synthesis of energy-rich substances . This is due to the capability of aminoazolecarboxylic acids, which includes the compound , to form heteroaromatic oligoamides .

Gene Expression

Aminoazolecarboxylic acids, which includes the compound , are extensively studied for their capability to form heteroaromatic oligoamides and affect gene expression . This suggests that the compound could potentially be used in research related to gene expression.

properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMNOXQLJYNSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340688
Record name (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

CAS RN

143832-52-4
Record name (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the coordination behavior of ATAA with transition metals, and how does it influence the resulting complex's structure?

A: ATAA demonstrates the ability to act as a multidentate ligand, coordinating with transition metals like nickel and copper. [, ] In the case of nickel, ATAA coordinates through the nitrogen atoms of the triazole ring and the oxygen atom of the carboxylate group, forming a mononuclear complex. [] Conversely, with copper, ATAA forms a heptanuclear complex bridged by hydroxide ions. [] This difference in coordination behavior highlights the ligand's versatility in generating diverse metal complex architectures.

Q2: The copper-ATAA complex exhibits interesting magnetic properties. Can you elaborate on this?

A: The Cu(II) heptanuclear complex formed with ATAA, denoted as Cu7atac, exhibits strong antiferromagnetic couplings between the copper ions. [] This behavior arises from the ligand's bridging mode, facilitating magnetic interactions through its N,N bonding and the anti-anti configuration of the carboxylate group. Theoretical calculations, including CASSCF and DFT methods, suggest that Cu7atac represents a spin-frustrated system. [] This means the ground state comprises co-existing doublet and quartet spin states, leading to intriguing magnetic behavior.

Q3: Aside from its complexation ability, what other applications have been explored for ATAA or its derivatives?

A: ATAA serves as a precursor for synthesizing energetic materials. [] Specifically, it can be used to synthesize 3,3′-bis(dinitromethyl)-5,5′-azo-1H-1,2,4-triazole, a compound with potential applications as an energetic material. [] This derivative's energetic properties were assessed using techniques like single-crystal X-ray diffraction, DSC measurements, and sensitivity testing. [] Additionally, computational methods like the EXPLO5 code were employed to predict detonation parameters based on its heat of formation and density. []

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